2,4-Dichloro-6-fluorobenzonitrile
Description
Significance of Halogenated Aromatics as Synthetic Intermediates
Halogenated aromatic compounds are crucial intermediates in a wide array of chemical syntheses. The introduction of halogen atoms to an aromatic ring can significantly influence the molecule's physicochemical properties, including its bioactivity, bioavailability, and stability. taylorandfrancis.com This makes them particularly valuable in the pharmaceutical industry for the synthesis of drugs. numberanalytics.com The presence of halogens also provides reactive sites for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of advanced materials like polymers and dyes. taylorandfrancis.comnumberanalytics.com
The process of introducing a halogen to an aromatic compound, known as halogenation, typically proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.com The reactivity of the halogen and the nature of the aromatic substrate are key factors in this process. wikipedia.org While methods for halogenation are well-established, they can sometimes involve hazardous reagents and produce unwanted byproducts. taylorandfrancis.com
Contextualizing 2,4-Dichloro-6-fluorobenzonitrile within Contemporary Chemical Research
Within the diverse family of halogenated aromatics, this compound has emerged as a compound of interest in contemporary chemical research. Its specific arrangement of two chlorine atoms and a fluorine atom on the benzonitrile (B105546) framework imparts distinct reactivity. evitachem.com The electron-withdrawing nature of the halogens enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. evitachem.com
This compound serves as a key intermediate in the synthesis of various organic molecules. For instance, it is utilized in the production of other fluorinated benzonitriles through halogen exchange reactions. google.com Research has also explored its potential in the development of new materials and its role in studying biological pathways. evitachem.com
Below are the key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 1349718-98-4 evitachem.combldpharm.com |
| Molecular Formula | C7H2Cl2FN evitachem.comchemdad.com |
| Molecular Weight | 190.00 g/mol scbt.com |
| Appearance | Pale yellow solid evitachem.com |
| Solubility | Soluble in organic solvents like acetone (B3395972) and dichloromethane; insoluble in water. evitachem.com |
| Stability | Stable under standard laboratory conditions. evitachem.com |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1349718-98-4 | evitachem.combldpharm.com |
| Molecular Formula | C7H2Cl2FN | evitachem.comchemdad.com |
| Molecular Weight | 190.00 g/mol | scbt.com |
| Appearance | Pale yellow solid | evitachem.com |
| Solubility | Soluble in organic solvents (acetone, dichloromethane), Insoluble in water | evitachem.com |
| Stability | Stable under standard conditions | evitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZFDUUDVLMSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299306 | |
| Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-98-4 | |
| Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of 2,4 Dichloro 6 Fluorobenzonitrile and Its Derivatives
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzonitriles
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.orgbyjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism is favored on aromatic rings that are rendered electrophilic by the presence of electron-withdrawing groups. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqpressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqnih.gov The aromaticity of the ring is temporarily lost in this step. uomustansiriyah.edu.iq In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq
The presence of electron-withdrawing groups, such as the nitrile (-CN) group in 2,4-dichloro-6-fluorobenzonitrile, is crucial for activating the aromatic ring towards nucleophilic attack. byjus.com These groups help to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.pub
In polysubstituted aromatic compounds like this compound, the position of nucleophilic attack is a critical aspect of reactivity. The regioselectivity of the SNAr reaction is determined by a combination of electronic and steric factors.
The regioselectivity of SNAr reactions in polychlorinated and fluorinated benzonitriles is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitrile group (-CN) and the halogen atoms themselves, play a pivotal role in directing the incoming nucleophile.
The nitrile group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. Its position relative to the halogen atoms dictates the most likely site of substitution. In general, positions ortho and para to a strong electron-withdrawing group are more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electron-withdrawing group through resonance. pressbooks.pub
For a molecule like this compound, the fluorine atom is generally the most susceptible to substitution in SNAr reactions, followed by chlorine. This is a characteristic feature of SNAr reactions where the bond to the leaving group is not broken in the rate-determining step. Instead, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more prone to nucleophilic attack.
Quantum mechanical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the regioselectivity of SNAr reactions. researchgate.net By analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO maps of the substrate, the most electrophilic sites on the aromatic ring can be identified. wuxiapptec.com For instance, in 2,4-dichloropyrimidine (B19661) analogs, which share similarities in reactivity patterns, the distribution of the LUMO can predict whether substitution is more likely to occur at the C2 or C4 position. wuxiapptec.com When the energy gap between the LUMO and LUMO+1 is small (e.g., ≤ 0.25 eV), both orbitals need to be considered to accurately predict the outcome of the reaction. wuxiapptec.com
Table 1: Predicted Regioselectivity in SNAr Reactions of Halogenated Benzonitriles Based on Electronic Factors
| Compound | Activating Group | Predicted Site of Nucleophilic Attack | Rationale |
| 2,4-Dichlorobenzonitrile (B1293624) | -CN | C4 | The para position to the strong electron-withdrawing nitrile group is highly activated. |
| 2,4,6-Trichlorobenzonitrile (B1297859) | -CN | C4 | The para position is most activated, and substitution at C2 or C6 would experience more steric hindrance. |
| This compound | -CN, -F | C6 | The highly electronegative fluorine atom makes the C6 position the most electrophilic site. |
Steric hindrance plays a crucial role in determining the regioselectivity of SNAr reactions by affecting the ability of the nucleophile to approach the electrophilic carbon center. masterorganicchemistry.com Bulky groups adjacent to a potential reaction site can impede the trajectory of the incoming nucleophile, making substitution at that position less favorable. reddit.comrsc.org
In the context of this compound analogues, the size of the nucleophile and the substituents on the benzonitrile (B105546) ring will influence the reaction outcome. For a given electrophile, a bulkier nucleophile will preferentially attack the less sterically hindered position. Conversely, for a given nucleophile, substitution will be favored at the carbon atom with less bulky neighboring groups.
For example, in the SNAr reaction of 2,4-dichloropyrimidine analogs, a sterically bulky substituent at the C5 position can influence the C4/C2 selectivity. wuxiapptec.com This principle can be extended to this compound, where the chlorine atoms at the C2 and C4 positions exert a certain degree of steric hindrance. However, the primary electronic activation at the C6 position by the fluorine atom often overrides these steric considerations, especially with smaller nucleophiles.
It is important to note that the interplay between steric and electronic effects can be complex. In some cases, a strong electronic preference for a particular site may be overcome by significant steric hindrance. nih.gov
The prediction of regioselectivity in SNAr reactions has been greatly enhanced by the use of computational chemistry methods. researchgate.net Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be a valuable tool for correlating theoretical predictions with experimental observations. researchgate.net
Methods based on calculating the relative stabilities of the isomeric σ-complex (Meisenheimer complex) intermediates using DFT can provide quantitative predictions of the regioisomeric distribution in kinetically controlled SNAr reactions. researchgate.net These predictions have been shown to be accurate for both anionic and neutral nucleophiles. researchgate.net
Furthermore, the analysis of molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), can offer qualitative insights into the most likely sites of nucleophilic attack. wuxiapptec.com For instance, in studies of 2,4-dichloropyrimidine analogs, QM analysis of the LUMO and LUMO maps accurately predicted the observed C4 selectivity in many cases, as well as the reversal to C2 selectivity in the presence of an electron-donating group at the C6 position. wuxiapptec.com
Experimental verification of these theoretical predictions is crucial. Techniques such as ¹H NMR and ¹³C NMR spectroscopy, as well as X-ray crystallography, are used to definitively identify the structure of the reaction products and thus determine the experimental regioselectivity. The agreement between theoretical calculations and experimental results provides a robust understanding of the factors governing the reactivity of these halogenated benzonitriles.
Table 2: Comparison of Theoretical and Experimental Regioselectivity in SNAr of a 2,4-Dichloropyrimidine Analog
| Reactant | Nucleophile | Theoretical Prediction (LUMO Analysis) | Experimental Outcome | Reference |
| 2,4-Dichloro-6-methoxypyrimidine | Amine | C2 substitution favored | Predominantly C2 substitution | wuxiapptec.com |
| 2,4-Dichloropyrimidine | Amine | C4 substitution favored | Predominantly C4 substitution | nih.gov |
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov However, computational and experimental evidence suggests that in some cases, the reaction may proceed through a concerted mechanism. nih.govresearchgate.net
The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the site of nucleophilic attack. pressbooks.pub These groups delocalize the negative charge through resonance, thus lowering the energy of the intermediate and the transition state leading to its formation. uomustansiriyah.edu.iq In the case of this compound, the nitrile group at C1 and the halogen atoms all contribute to the stabilization of the Meisenheimer complex formed upon nucleophilic attack.
The rate-determining step of the SNAr reaction is typically the formation of the Meisenheimer complex (k₁). nih.gov However, in some cases, particularly with a poor leaving group, the departure of the leaving group (k₂) can become rate-limiting. nih.gov Kinetic studies, such as those measuring the Brønsted-type coefficient (βnuc), can provide insight into the rate-determining step of a specific SNAr reaction. nih.gov A βnuc value around 0.5 suggests that the nucleophilic attack is the rate-determining step. nih.gov
The direct observation and characterization of Meisenheimer complexes can be challenging due to their transient nature. However, in some instances, stable Meisenheimer complexes have been isolated and studied, providing strong evidence for the stepwise mechanism. nih.gov
Mechanistic Pathways of SNAr Reactions
Concerted vs. Stepwise Mechanisms in SNAr Fluorination
The mechanism of nucleophilic aromatic substitution (SNAr) has been a subject of extensive investigation, with a particular focus on whether the reaction proceeds through a discrete intermediate (stepwise mechanism) or a single transition state (concerted mechanism).
The classical view of SNAr reactions posits a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net In this pathway, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The stability of the Meisenheimer complex is a key factor, and it is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iq
However, recent studies have provided evidence for concerted SNAr mechanisms, particularly for reactions involving less-activated aromatic systems or when certain nucleophiles and leaving groups are involved. nih.gov In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. Kinetic isotope effect (KIE) studies have been instrumental in distinguishing between these two pathways. nih.gov
For a molecule like this compound, the presence of two chlorine atoms and a fluorine atom, all with differing electronegativities and leaving group abilities, along with a strongly electron-withdrawing nitrile group, creates a complex scenario. The regioselectivity of nucleophilic attack and the precise mechanism are expected to be highly dependent on the nature of the attacking nucleophile and the reaction conditions. While specific mechanistic studies on the fluorination of this compound are not extensively documented in publicly available literature, the principles derived from studies on related polyhalogenated and polyfluoroaromatic compounds are instructive. For instance, in polyfluoroarenes, SNAr reactions are common and often exhibit high regioselectivity, with the position of attack influenced by the electronic and steric environment. nih.gov
Effects of Nucleophile Structure and Reaction Conditions on SNAr Efficiency
The efficiency and outcome of SNAr reactions on this compound are profoundly influenced by the nucleophile's structure and the reaction conditions employed.
Nucleophile Structure: The nature of the nucleophile, including its basicity, polarizability, and steric bulk, plays a critical role. Stronger nucleophiles generally lead to faster reaction rates. For instance, kinetic studies on the reactions of various amines with activated aryl halides have shown a correlation between nucleophilicity and reaction rate. nih.gov The regioselectivity of the reaction can also be affected by the nucleophile. A bulky nucleophile might preferentially attack a less sterically hindered position on the aromatic ring.
Reaction Conditions:
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. nih.gov
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition. In some cases, elevated temperatures are necessary to overcome the activation energy barrier, especially for less reactive nucleophiles. nih.gov
Catalysis: While many SNAr reactions proceed without a catalyst, the use of phase-transfer catalysts or metal catalysts can sometimes enhance the reaction rate and selectivity, particularly for weaker nucleophiles.
Table 1: Factors Influencing SNAr Efficiency
| Factor | Influence on SNAr Reaction |
| Nucleophile Strength | Stronger nucleophiles (e.g., thiols, alkoxides) generally react faster than weaker ones (e.g., amines, water). |
| Nucleophile Sterics | Bulky nucleophiles may exhibit lower reactivity or different regioselectivity due to steric hindrance at the reaction center. |
| Leaving Group Ability | The order of leaving group ability in SNAr is typically F > Cl > Br > I, which is the reverse of that in SN1 and SN2 reactions. This is because the C-X bond is not broken in the rate-determining step of a stepwise mechanism. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they enhance the nucleophilicity of anionic nucleophiles. |
| Temperature | Higher temperatures increase the reaction rate but may also lead to undesirable side products. |
| Electron-Withdrawing Groups | The presence of strong electron-withdrawing groups (like the -CN group) ortho or para to the leaving group activates the ring for nucleophilic attack. |
Transformations of the Nitrile Functional Group in this compound
The nitrile group in this compound is a versatile functional handle that can be converted into other valuable functional groups, such as primary amines and carboxylic acid derivatives.
Reduction Reactions to Aminomethyl Derivatives
The reduction of the nitrile group to a primary amine (an aminomethyl group) is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. Common methods for the reduction of benzonitriles include catalytic hydrogenation over transition metal catalysts (e.g., palladium, nickel) or the use of metal hydrides like lithium aluminum hydride (LiAlH₄).
Hydrolysis and Amidation Pathways for Carboxylic Acid and Amide Formation
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate amide, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid.
Hydrolysis to Carboxylic Acid: Strong acidic or basic conditions and elevated temperatures are often required for the complete hydrolysis of a benzonitrile to a benzoic acid derivative.
Formation of Amides: Partial hydrolysis to the amide can sometimes be achieved under milder conditions. Alternatively, specific catalysts can promote the hydration of the nitrile to the corresponding amide.
For this compound, the hydrolysis would yield 2,4-dichloro-6-fluorobenzoic acid or 2,4-dichloro-6-fluorobenzamide. The presence of the electron-withdrawing halogen substituents could influence the reactivity of the nitrile group towards hydrolysis.
Other Aromatic and Functional Group Transformations
Beyond nucleophilic substitution and nitrile group transformations, the potential for other reactions on the aromatic ring exists, although the highly substituted and electron-deficient nature of this compound presents challenges.
Potential for Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq However, the benzene (B151609) ring in this compound is heavily deactivated towards electrophilic attack due to the presence of three electron-withdrawing halogen atoms and a strongly deactivating nitrile group. libretexts.org These substituents decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
Therefore, forcing conditions, such as the use of strong electrophiles and harsh reaction conditions, would likely be required to effect any electrophilic substitution. Furthermore, the directing effects of the existing substituents would lead to a complex mixture of products. The fluorine atom is an ortho, para-director, while the chlorine atoms and the nitrile group are meta-directors. This combination would likely result in poor regioselectivity, making EAS a less synthetically useful strategy for the further functionalization of this particular molecule.
Computational and Theoretical Investigations of 2,4 Dichloro 6 Fluorobenzonitrile
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. For 2,4-Dichloro-6-fluorobenzonitrile, various theoretical models have been applied to map its electronic landscape.
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. ucsb.eduwikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and its ability to participate in electronic transitions. schrodinger.comnih.gov A smaller gap suggests higher reactivity. nih.gov For 2,4-dichlorobenzonitrile (B1293624), a related compound, HOMO and LUMO orbital energy analysis has been conducted to understand its molecular properties. nih.gov In many organic molecules, the HOMO is associated with the capacity to donate electrons, while the LUMO is associated with the ability to accept electrons. libretexts.org The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack. ucsb.edu
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
No specific energy values for this compound were found in the search results. The table is presented as a template for where such data would be included.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ajchem-a.com The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. For similar halogenated benzonitriles, MEP analysis has been used to identify electrophilic and nucleophilic centers. For instance, in a related spirohydantoin, the N3–H3 group was identified as an electrophilic center. researchgate.net
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugation and intermolecular forces. youtube.com NBO analysis can reveal the stabilization energy associated with these interactions, offering insights into the molecule's stability. youtube.com This method provides a chemically intuitive representation of the wavefunction in terms of localized bonds and lone pairs. wisc.edu
Ionization potential (IP) is the energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy change that occurs when an electron is added. ucf.edu These parameters are fundamental indicators of a molecule's ability to undergo oxidation and reduction, respectively. Theoretical calculations can provide estimates for these values. For instance, in a study of dichloro para methoxy (B1213986) chalcones, the ionization potential and electron affinity were calculated from HOMO and LUMO energies. nih.gov
Table 2: Calculated Electronic Properties
| Property | Value |
|---|---|
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
Specific values for this compound were not available in the provided search results. The table serves as a placeholder for this information.
Spectroscopic Simulations and Vibrational Analysis
Computational methods are also employed to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements.
Theoretical calculations, often using DFT, can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net These simulations are crucial for assigning the observed vibrational bands to specific molecular motions. For example, studies on 2,4-dichlorobenzonitrile have utilized DFT to analyze its FT-IR and FT-Raman spectra, with specific scale equations applied to improve the accuracy of the calculated wavenumbers. nih.gov The interpretation of IR and Raman spectra for amorphous carbon nitrides also relies on theoretical models to understand the contributions of different bonding arrangements. aps.org
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-Cl Stretching | Data not available |
| C-F Stretching | Data not available |
| C≡N Stretching | Data not available |
| Aromatic Ring Vibrations | Data not available |
Specific predicted vibrational frequencies for this compound were not found in the search results. This table is illustrative of the data that would be presented.
Franck-Condon Simulations for Electronic Transitions (UV-Vis)
Predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is crucial for its identification and for understanding its electronic properties. rsc.org Time-dependent density functional theory (TD-DFT) is a widely used computational method for calculating the excited states of molecules, providing information on transition energies and oscillator strengths. nobelprize.org These calculated parameters can be used to simulate a theoretical UV-Vis spectrum.
To achieve a more detailed and realistic spectrum that includes vibrational fine structure, Franck-Condon (FC) simulations are employed. The Franck-Condon principle states that electronic transitions are vertical, meaning they occur without a change in the position of the nuclei. The simulation calculates the overlap between the vibrational wavefunctions of the ground state (S₀) and the excited state (S₁). The intensity of these vibronic transitions is proportional to the square of this overlap, known as the Franck-Condon factor.
For molecules like this compound, computational studies on similar structures, such as 2-fluorobenzonitrile (B118710) (2FBN) and 3-fluorobenzonitrile (B1294923) (3FBN), demonstrate the power of this approach. acs.org In these studies, geometries of the ground (S₀) and first singlet excited (S₁) states are optimized using DFT and TD-DFT, respectively. acs.orgnih.gov The subsequent Franck-Condon simulations, often performed at levels like TD-B3LYP/aug-cc-pvtz, produce theoretical spectra that show excellent agreement with experimental results obtained via techniques like two-color resonance-enhanced multiphoton ionization (2-color REMPI). acs.orgnih.gov These simulations allow for the precise assignment of vibrational modes in the excited state. nih.gov For this compound, a similar computational approach would elucidate its vibronic features, identifying the fundamental vibrational modes coupled to the electronic transition.
Table 1: Illustrative Vibrational Mode Assignments for Fluorobenzonitriles in the S₁ State based on Experimental and Simulated Spectra. (Data adapted from studies on 2-fluorobenzonitrile). acs.org
| Observed Frequency (cm⁻¹) | Assignment (Wilson Notation) | Description |
| 341 | 6b | In-plane ring deformation |
| 424 | 9b | In-plane ring deformation |
| 500 | 6a | In-plane ring deformation |
| 668 | 1 | Ring breathing |
| 815 | 12 | Ring breathing |
| 1171 | 13 | C-H in-plane bend |
| 1257 | 7a | C-F stretching |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for understanding the mechanisms of chemical reactions. For this compound, a key reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms on the aromatic ring. jeeadv.ac.in DFT calculations can be used to map the potential energy surface of the reaction, identify transition states, and calculate activation energies, thereby predicting the most likely outcome.
Transition State Analysis for Nucleophilic Aromatic Substitution Reactions
In a molecule like this compound, a nucleophile could potentially attack the carbon atom attached to the fluorine or one of the two chlorine atoms. Predicting this regioselectivity is a primary goal of computational analysis. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and the transition state (TS) is the structure of maximum energy on the path to this intermediate.
Theoretical studies on analogous compounds, such as 2,4-dichloroquinazoline (B46505), provide a clear blueprint for this analysis. rsc.org The susceptibility of a carbon atom to nucleophilic attack is related to its electron deficiency, which can be evaluated by analyzing the molecule's frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The carbon atom with the largest coefficient in the LUMO is often the most electrophilic and thus the most likely site for attack. rsc.org By calculating the atomic orbital contributions to the LUMO, a prediction of regioselectivity can be made. Following this, the geometry of the transition state for the nucleophilic attack at each potential site is calculated, providing detailed information about the bond-forming and bond-breaking processes. rsc.org
Table 2: Example LUMO Coefficients for Predicting Regioselectivity in SNAr. (Data based on analysis of 2,4-dichloroquinazoline as an analogue). rsc.org
| Compound | Position | Atomic Orbital | LUMO Coefficient |
| 2,4-dichloro-quinazoline | C4 | p(y) | -0.27 |
| C4 | p(z) | 0.20 | |
| C2 | p(y) | 0.17 | |
| C2 | p(z) | -0.19 |
Activation Energy Barrier Calculations for Key Synthetic Steps
While frontier orbital analysis gives a strong indication of reactivity, the calculation of activation energy barriers provides a more quantitative prediction of reaction kinetics and regioselectivity. The activation energy (Eₐ) is the energy difference between the reactants and the transition state. The reaction pathway with the lower activation energy will be kinetically favored. rsc.org
For the SNAr reaction of this compound, computational chemists would model the reaction pathway for nucleophilic attack at each of the three halogen-substituted carbon atoms. By calculating the activation energy for each path, they can determine which substitution is most likely to occur. For example, in the study of aniline (B41778) attacking 2,4-dichloroquinazoline, DFT calculations (at the ωB97X-D/6-31G(d) level) showed a significantly lower activation energy for attack at the C4 position compared to the C2 position, correctly predicting the experimentally observed product. rsc.org A similar set of calculations for this compound would provide crucial information for synthetic chemists seeking to functionalize the molecule selectively.
Table 3: Example Activation Energy Calculations for Competing SNAr Pathways. (Data based on analysis of 2,4-dichloroquinazoline as an analogue). rsc.org
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic attack at C4 | TS1 | 18.5 |
| Nucleophilic attack at C2 | TS2 | 26.6 |
Conformational Analysis and Molecular Dynamics Simulations
While single-molecule, gas-phase calculations provide fundamental data, understanding the behavior of this compound in a condensed phase (like a liquid or in solution) requires different techniques. Conformational analysis and molecular dynamics simulations address the molecule's flexibility and its interactions with its environment.
For a semi-rigid molecule like this compound, conformational analysis primarily involves the rotation around single bonds, such as the bond connecting the cyano group to the phenyl ring. While the barrier to rotation is expected to be low, computational methods can precisely determine the rotational energy profile.
The Versatile Role of this compound in Advanced Organic Synthesis
The halogenated aromatic compound, this compound, has emerged as a critical and versatile building block in the landscape of advanced organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This strategic arrangement of functional groups makes it an invaluable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine, in particular, can significantly influence the physicochemical and biological properties of the final products, often enhancing their efficacy and metabolic stability.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of 2,4-Dichloro-6-fluorobenzonitrile. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic arrangement and verify its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Positional Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹H NMR: In the proton NMR spectrum of a related compound, 2,4-dichloronitrobenzene, distinct signals are observed for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions on the benzene (B151609) ring. For instance, in a 90 MHz spectrum in CDCl₃, the proton designated as 'A' appears at 7.873 ppm, 'B' at 7.574 ppm, and 'C' at 7.410 ppm. chemicalbook.com The coupling constants, J(A,C) = 8.7 Hz and J(B,C) = 2.2 Hz, are critical for assigning these protons to their specific locations. chemicalbook.com Similar principles would be applied to analyze the proton spectrum of this compound to confirm the positions of the hydrogen atoms.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For a similar compound, 2,4-dichloro-1-nitrobenzene, the ¹³C NMR spectrum reveals distinct peaks for each carbon atom, allowing for their assignment based on their chemical environment. rsc.org
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of the fluorine nucleus, providing unambiguous evidence for its presence and position within the molecule. For example, in the analysis of 4-fluorobenzonitrile, the fluorine-19 nucleus exhibits specific coupling constants with adjacent protons (J(A, F-19)= 5.1Hz and J(B, F-19)= 8.2Hz), which is instrumental in its structural determination. chemicalbook.com
Table 1: Representative NMR Data for Halogenated Benzonitriles
| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (J) in Hz | Solvent |
| 2,4-Dichloronitrobenzene | ¹H | 7.873 (A), 7.574 (B), 7.410 (C) | J(A,C)=8.7, J(B,C)=2.2 | CDCl₃ |
| 4-Fluorobenzonitrile | ¹H | 7.683 (A), 7.187 (B) | J(A,B)=9.1, J(A,F-19)=5.1, J(B,F-19)=8.2 | CDCl₃ |
This table is for illustrative purposes and showcases data for structurally related compounds to demonstrate the principles of NMR analysis.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a typical MS experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For 2,6-dichloro-4-fluorobenzonitrile, a predicted monoisotopic mass of 188.95483 Da is expected. uni.lu The mass spectrum would show a molecular ion peak corresponding to this mass, confirming the compound's elemental composition. uni.lu Furthermore, the isotopic pattern of the molecular ion peak, characterized by the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), provides a distinctive signature for chloro-containing compounds. The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecular ion, offers additional structural information. For instance, the mass spectrum of 2,6-dichlorobenzonitrile (B3417380) shows characteristic fragments at m/z values of 171, 136, and others, which correspond to the loss of specific atoms or groups from the parent molecule. restek.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
IR Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For a benzonitrile (B105546) derivative, a strong absorption band corresponding to the nitrile (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹. The IR spectrum of 2,6-dichlorobenzonitrile, for example, would display this key feature. nist.gov Additionally, absorptions corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations would be observed, further confirming the compound's structure.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), is influenced by the chromophores present in the molecule. For compounds like 2,6-dichloropyrazine, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra, which can then be compared with experimental data. researchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its quantification.
Gas Chromatography (GC) for Reaction Monitoring and Purity Determination
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.
GC is widely used to monitor the progress of reactions involving this compound, allowing chemists to determine the optimal reaction time and conditions. It is also a primary method for assessing the purity of the final product. For instance, the purity of 2-chloro-4-fluorobenzonitrile (B42565) can be determined to be greater than 98.0% using GC. vwr.com When coupled with a mass spectrometer (GC-MS), it provides a definitive identification of the separated components. The analysis of fluopicolide (B166169) and its metabolite, 2,6-dichlorobenzamide, in various samples has been successfully carried out using GC and GC-MS, demonstrating the utility of this technique for related compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-performance liquid chromatography (HPLC) is another crucial chromatographic technique, particularly useful for the analysis of less volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (stationary phase).
HPLC offers high resolution and is well-suited for the separation and quantification of this compound in complex matrices. Various detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC to provide sensitive and selective detection. While specific HPLC methods for this compound are not detailed in the provided search results, the availability of HPLC and LC-MS documentation for the related compound 2,6-Dichloro-4-fluorobenzonitrile suggests its applicability. bldpharm.com
X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would first need to be grown.
This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. The outcome is a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, this would unambiguously confirm the substitution pattern on the benzene ring and reveal details about the planarity of the molecule and any intermolecular interactions, such as halogen bonding or π-stacking, in the solid state. Although a specific crystal structure for this compound is not found in open crystallographic databases, this method remains the gold standard for such structural elucidation. acs.orgacs.org
Table 3: Structural Parameters from X-ray Crystallography of this compound
| Structural Parameter | Information Provided |
| Bond Lengths (e.g., C-Cl, C-F, C-C, C≡N) | Provides precise measurements of the distances between atomic nuclei. |
| Bond Angles (e.g., Cl-C-C, F-C-C) | Defines the angles between adjacent bonds, confirming the geometry of the molecule. |
| Torsional Angles | Describes the conformation of the molecule, particularly the orientation of substituents relative to the aromatic ring. |
| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal lattice. |
| Intermolecular Interactions | Reveals non-covalent interactions between molecules in the crystal, such as hydrogen bonds, halogen bonds, and van der Waals forces. |
Note: This table is illustrative of the data obtained from X-ray crystallography and does not represent published data for this specific compound.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methods for 2,4-dichloro-6-fluorobenzonitrile and related compounds often involve multi-step processes that may utilize harsh reagents or generate considerable waste. Future research is poised to address these limitations by focusing on greener and more economically viable synthetic strategies.
Key areas for development include:
Catalytic Ammoxidation: The gas-phase ammoxidation of corresponding dichlorofluorotoluene mixtures presents a promising, albeit challenging, route. google.com Future work could focus on developing more selective and robust catalysts to improve yields and simplify the separation of nitrile isomers. google.com
Improved Halogen Exchange (Halex) Reactions: The conversion of chlorobenzonitriles to their fluorinated analogs via halogen exchange is a common strategy. google.com Research into novel catalyst systems, such as quaternary ammonium (B1175870) compounds with alkoxypolyoxyalkyl radicals, could lead to milder reaction conditions, higher efficiency, and reduced by-product formation. google.com The use of alternative fluoride (B91410) sources like silver fluoride (AgF) in the presence of solubilizing agents is another avenue for exploration. rsc.org
Flow Chemistry and Process Intensification: Implementing continuous flow reactors for nitration, fluorination, and other key steps in the synthesis could offer better control over reaction parameters, enhance safety, and increase throughput, representing a significant advancement in manufacturing-scale processes. researchgate.net
Biocatalytic Approaches: The use of enzymes to catalyze specific steps, such as fluorination, offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.com Exploring enzymatic pathways for the synthesis of this compound could revolutionize its production.
Exploration of Novel Reactivity Patterns and Derivatizations
The chlorine and fluorine atoms, along with the nitrile group, impart distinct reactivity to the this compound molecule. Future studies will likely focus on leveraging these features to create a diverse array of new chemical entities.
Prospective research includes:
Selective Nucleophilic Aromatic Substitution (SNAr): A primary area of future investigation will be the selective substitution of the chlorine and fluorine atoms. The electron-withdrawing nature of these halogens and the nitrile group makes the aromatic ring susceptible to nucleophilic attack. evitachem.com Research will aim to fine-tune reaction conditions to control which halogen is displaced, leading to a wider range of derivatives.
Metal-Catalyzed Cross-Coupling Reactions: The C–Cl and C–F bonds can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Future work will likely explore the use of advanced palladium, nickel, or copper catalysts to facilitate these transformations, expanding the synthetic toolbox for this compound.
Nitrile Group Transformations: The nitrile group itself is a versatile functional handle. Future research will continue to explore its reduction to amines or aldehydes, hydrolysis to carboxylic acids, and cycloaddition reactions to form heterocyclic structures. evitachem.comresearchgate.net These transformations open doors to new classes of compounds with potentially valuable properties.
Late-Stage Functionalization: Developing methods for the late-stage introduction of the this compound moiety into complex molecules is a significant area of interest. rsc.org This approach is particularly relevant in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship studies.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Understanding
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide deep insights into its reactivity and guide the development of new synthetic methods.
Future applications of computational modeling include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum-chemical methods can be used to model reaction pathways, calculate activation energies, and predict the most likely products of a given reaction. nih.goviastate.edu This is particularly useful for understanding the regioselectivity of SNAr reactions and for designing catalysts for specific transformations.
Predictive Synthesis: By simulating reaction conditions and predicting outcomes, computational models can help chemists to identify promising synthetic routes and avoid dead-ends, thereby accelerating the discovery of new derivatives and applications. iastate.edu The ability to predict properties like melting points and decomposition pathways can further streamline experimental work. iastate.edu
Understanding Molecular Interactions: Computational studies can model how this compound and its derivatives interact with biological targets, such as proteins. acs.org This is crucial for the rational design of new pharmaceuticals and agrochemicals. The inclusion of fluorinated groups can enhance hydrogen bonding and improve binding dynamics. acs.org
Table 1: Potential Computational Approaches and Their Applications
| Computational Method | Application for this compound Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, and calculating electronic structures. nih.gov |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule and its derivatives in different environments (e.g., solvents, biological systems). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving the compound and studying its interactions with large biological molecules. |
| Machine Learning (ML) | Predicting reaction outcomes and identifying promising candidate molecules for specific applications based on existing data. |
Expansion of Applications in Emerging Chemical Technologies and Specialized Sectors
While this compound is already a valuable intermediate, its unique properties suggest potential for use in a broader range of applications. angenechemical.com
Future research could unlock its potential in:
Materials Science: The presence of multiple halogen atoms and a polar nitrile group makes this compound a candidate for the synthesis of novel liquid crystals, polymers, and other functional materials with specific electronic and optical properties. evitachem.comgoogle.com Fluorinated compounds, in particular, are finding use as blue light-emitting fluorophores. rsc.org
Agrochemicals: As an intermediate for pesticides, further derivatization could lead to the development of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. google.com
Pharmaceuticals: The compound serves as a building block for synthesizing active pharmaceutical ingredients (APIs). angenechemical.comgoogle.com The introduction of fluorine is a common strategy in medicinal chemistry to enhance properties like metabolic stability, bioavailability, and binding affinity. rsc.orgnumberanalytics.comnih.gov Future research will likely focus on incorporating this scaffold into drugs targeting a wider range of diseases. numberanalytics.com
Electrochemical Applications: The reactivity of the carbon-fluorine bond suggests potential for use in the development of electrochemical sensors or as a component in electrolytes for advanced battery technologies. evitachem.com
Table 2: Potential Future Applications of this compound Derivatives
| Sector | Potential Application | Rationale |
| Electronics | Liquid Crystal Displays (LCDs), Organic Light-Emitting Diodes (OLEDs) | Precursor for high-performance liquid crystal monomers. google.com |
| Agrochemicals | Novel Pesticides and Herbicides | The fluorinated benzonitrile (B105546) scaffold is a common feature in agrochemicals. google.com |
| Pharmaceuticals | Anticancer, Antiviral, and Anti-inflammatory drugs | Serves as a key intermediate for complex APIs. google.com |
| Advanced Materials | Fluorinated Polymers, Functional Dyes | The unique electronic properties imparted by the halogen substituents. google.comrsc.org |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2,4-Dichloro-6-fluorobenzonitrile, and how can regioselectivity be controlled?
- Methodology :
- Halogenation Strategies : Use sequential electrophilic aromatic substitution (EAS) with directing groups. For example, introduce fluorine via Schiemann reaction (using NaNO₂/HF) after chlorination, leveraging the nitrile group’s meta-directing effects. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .
- Catalytic Dehalogenation : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can replace specific halogens. Use DFT calculations to predict regioselectivity and transition states .
- Table : Comparison of halogenation methods
| Method | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|
| EAS with Cl₂/FeCl₃ | 65–75 | Moderate | |
| Fluorination via Cu-mediated | 50–60 | High |
Q. How can structural characterization resolve ambiguities in halogen positioning?
- Techniques :
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to confirm halogen positions. Validate with Hirshfeld surface analysis .
- NMR Spectroscopy : Use and NMR to distinguish between ortho/meta/para substituents. Coupling patterns in NMR (e.g., splitting from fluorine) provide additional confirmation .
Q. What are common functionalization pathways for the nitrile group in this compound?
- Reactivity :
- Hydrolysis : Convert nitrile to carboxylic acid using H₂SO₄/H₂O (100–120°C) or to amide via partial hydrolysis with NaOH/H₂O₂ .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) yields primary amine intermediates for drug synthesis .
Advanced Research Questions
Q. How do steric and electronic effects influence cross-coupling reactions with this compound?
- Mechanistic Insights :
- Steric hindrance from adjacent halogens slows oxidative addition in Pd-catalyzed reactions. Use bulky ligands (e.g., XPhos) to enhance selectivity .
- Electron-withdrawing groups (fluorine, nitrile) activate the aryl ring for nucleophilic substitution but deactivate it for electrophilic pathways. Computational modeling (DFT) can predict reactivity .
Q. What strategies mitigate challenges in crystallizing halogen-rich benzonitriles?
- Crystallography Optimization :
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Add co-crystallization agents (e.g., crown ethers) to stabilize lattice structures.
- For twinned crystals, employ SHELXD for structure solution and SHELXPRO for refinement .
Q. How can computational tools predict biological activity or environmental persistence?
- In Silico Methods :
- Perform molecular docking (AutoDock Vina) to assess interactions with enzymes (e.g., cytochrome P450).
- Use QSAR models to estimate biodegradability or toxicity based on halogen electronegativity and lipophilicity .
Q. What are the limitations of GC-MS in analyzing halogenated benzonitrile derivatives?
- Analytical Considerations :
- High halogen content increases molecular weight, reducing volatility. Derivatize nitriles to trimethylsilyl ethers for better separation.
- Cross-validate with LC-HRMS to confirm fragmentation patterns and avoid false positives .
Contradictions and Validation
- Synthetic Routes : reports high-yield fluorination via Cu-mediated reactions, while highlights challenges with Pd-catalyzed steps. Researchers should optimize conditions based on target substituents.
- Characterization : XRD ( ) is definitive for structure elucidation, but NMR () remains critical for rapid analysis in non-crystalline samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
